

An In-depth Technical Guide to Dalcotidine (CAS Number: 120958-90-9)

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Compound of Interest

Compound Name: *Dalcotidine*

Cat. No.: *B1669778*

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Abstract

Dalcotidine (CAS No. 120958-90-9), also known as KU-1257, is a potent and selective competitive antagonist of the histamine H2 receptor. Primarily investigated for its role in inhibiting gastric acid secretion, **Dalcotidine** has also demonstrated significant cytoprotective and ulcer-healing properties. This technical guide provides a comprehensive overview of the available preclinical data on **Dalcotidine**, including its mechanism of action, pharmacological effects, and available toxicological data. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Core Concepts and Mechanism of Action

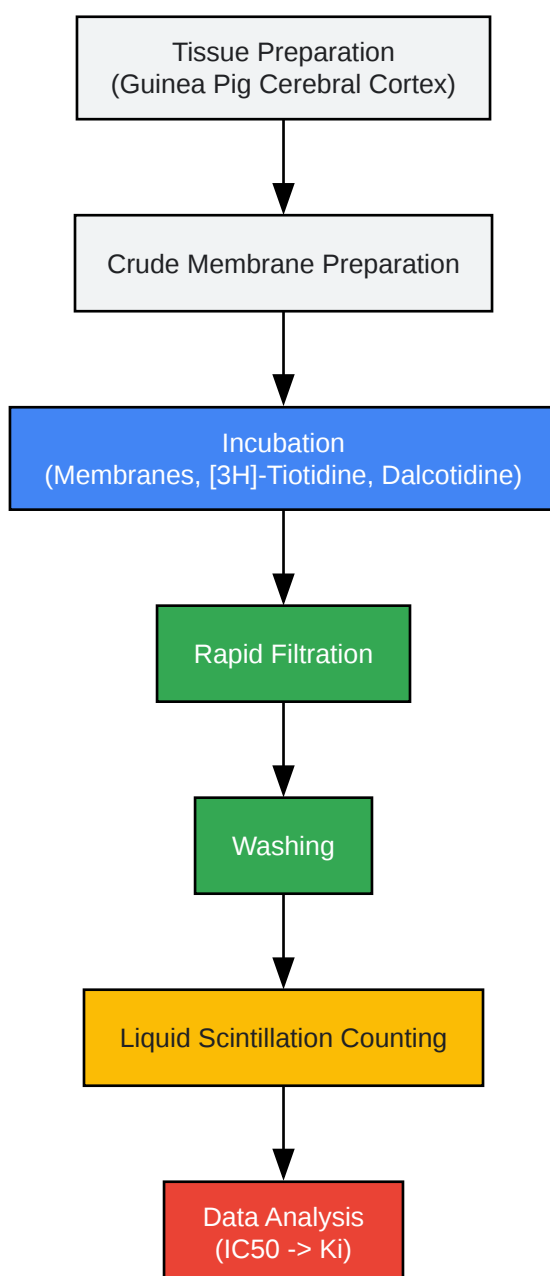
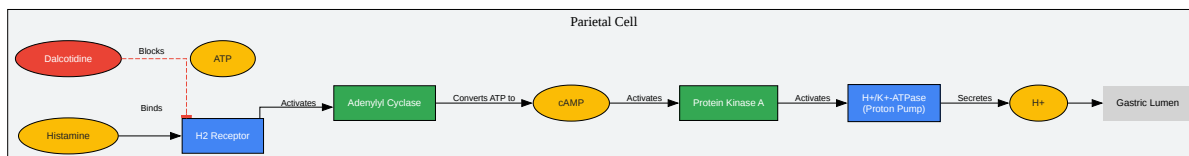
Dalcotidine is a competitive antagonist of the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid. By blocking the binding of histamine to H2 receptors on parietal cells in the stomach lining, **Dalcotidine** effectively reduces the production of gastric acid. This mechanism is central to its therapeutic potential in acid-related gastrointestinal disorders.^{[1][2]}

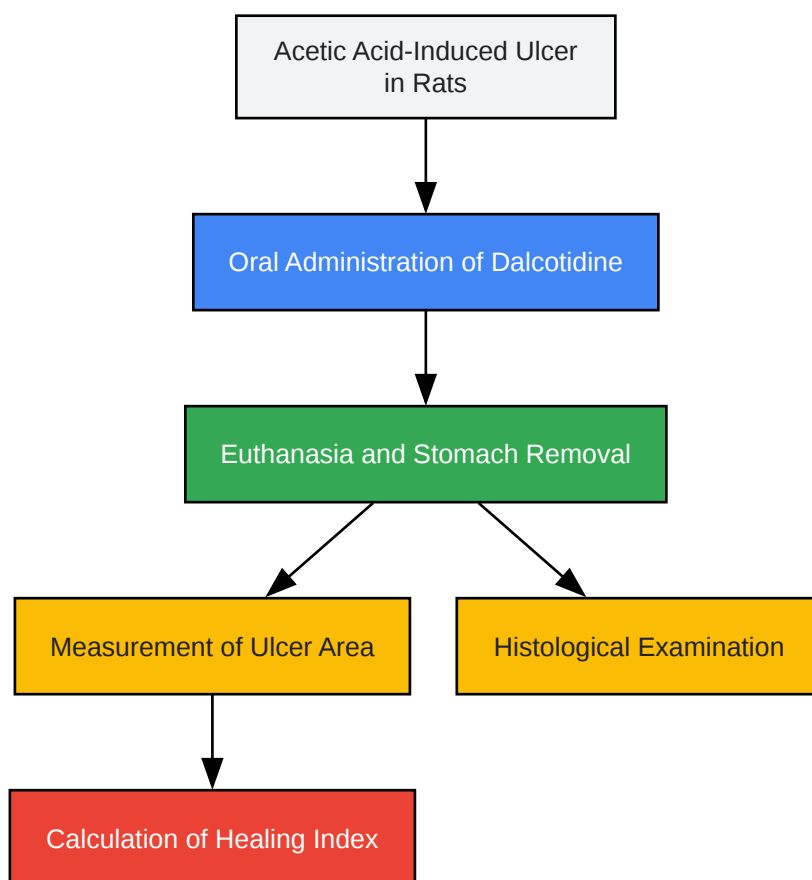
Signaling Pathway

The primary signaling pathway affected by **Dalcotidine** is the histamine-mediated gastric acid secretion pathway. In a normal physiological state, the binding of histamine to the H2 receptor on parietal cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP

(cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell. The proton pump actively secretes protons (H⁺) into the gastric lumen, leading to the formation of hydrochloric acid.

Dalcotidine, by competitively inhibiting the initial step of histamine binding, effectively blocks this entire cascade.





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References

- 1. JB-9322, a new selective histamine H₂-receptor antagonist with potent gastric mucosal protective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
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